

Unveiling the Potential of 3-Methoxypyridine Derivatives as Potent Enzyme Inhibitors

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Compound of Interest

Compound Name: 3-Methoxypyridine

Cat. No.: B1294695

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A comparative guide for researchers and drug development professionals on the efficacy and mechanisms of **3-methoxypyridine**-based enzyme inhibitors, supported by experimental data and detailed protocols.

The **3-methoxypyridine** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of various **3-methoxypyridine** derivatives that have shown efficacy against a range of key enzymatic targets implicated in diseases such as cancer and neurodegenerative disorders. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways.

Comparative Efficacy of 3-Methoxypyridine Derivatives

The inhibitory potency of **3-methoxypyridine** derivatives has been evaluated against several important enzyme targets. The following tables summarize the quantitative data (IC50 values) for selected compounds, showcasing their efficacy and selectivity.

Compound ID	Target Enzyme(s)	IC50 (nM)	Cell-based Assay IC50 (nM)	Cell Line	Reference
Sulfonamide Derivatives					
22c	PI3K α	0.22	130	MCF-7	[1][2]
mTOR	23	20	HCT-116	[1][2]	
Pim-1 Kinase Inhibitors					
6c	Pim-1	4620	-	-	[3]
7a	Pim-1	1180	18,000 - 38,000	MCF7, HCT116, PC3	[3]
7c	Pim-1	1380	-	-	[3]
7d	Pim-1	1970	18,000 - 38,000	MCF7, HCT116, PC3	[3]
8b	Pim-1	8830	-	-	[3]
9	Pim-1	4180	-	-	[3]
GSK-3 β Inhibitors					
2	GSK-3 β	4	-	-	[4]
4	GSK-3 β	9	-	-	[4]
ALK2 Inhibitors					
10 (LDN-214117)	ALK2	Potent (exact value not specified)	-	-	[5]

Gamma-Secretase Modulators

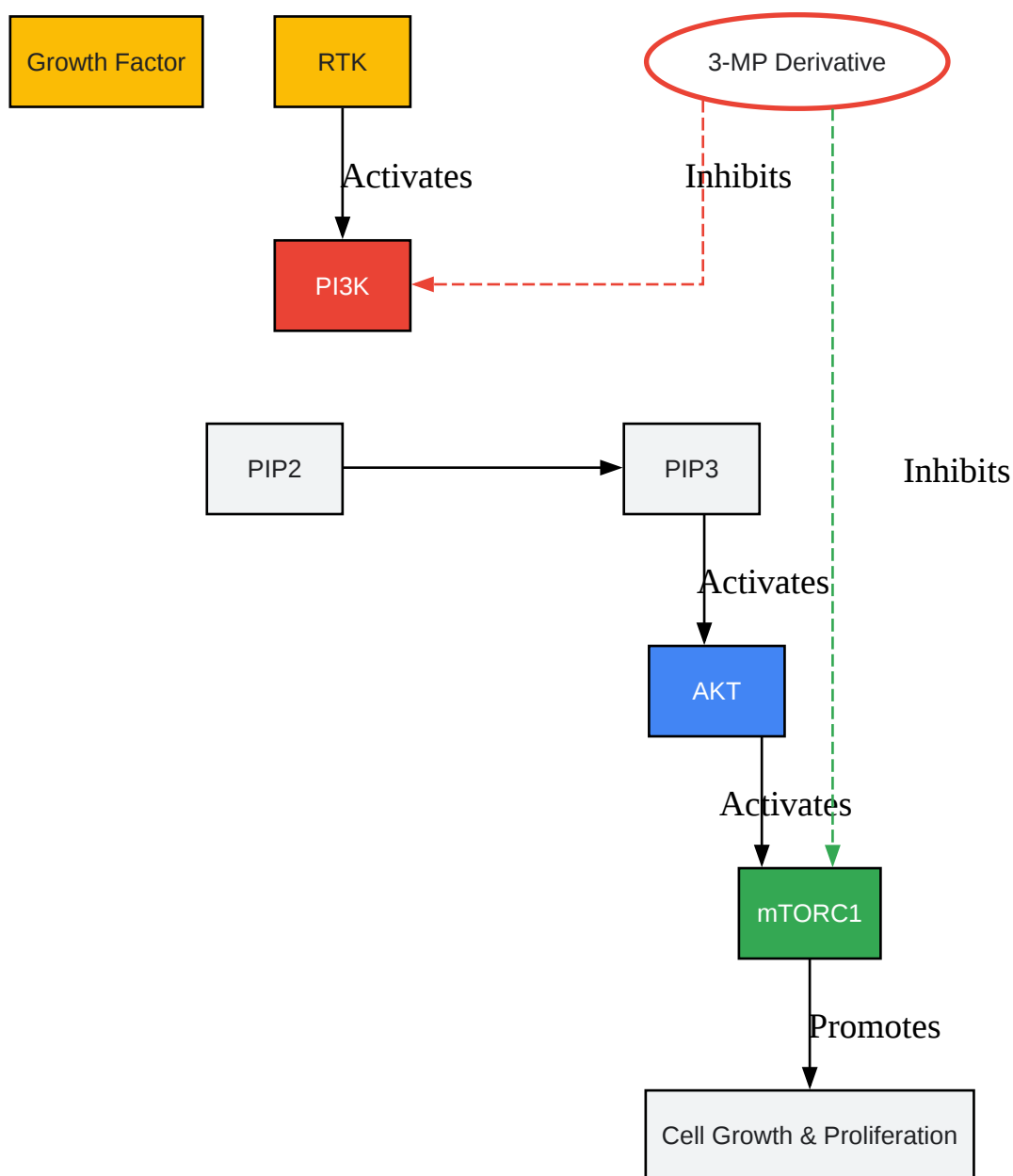
22d	γ -secretase (A β 42 reduction)	-	Commensurate with parent compound	-	[6]
64	γ -secretase (A β 42 reduction)	-	Effective in vivo	Tg2576 mice	[7]

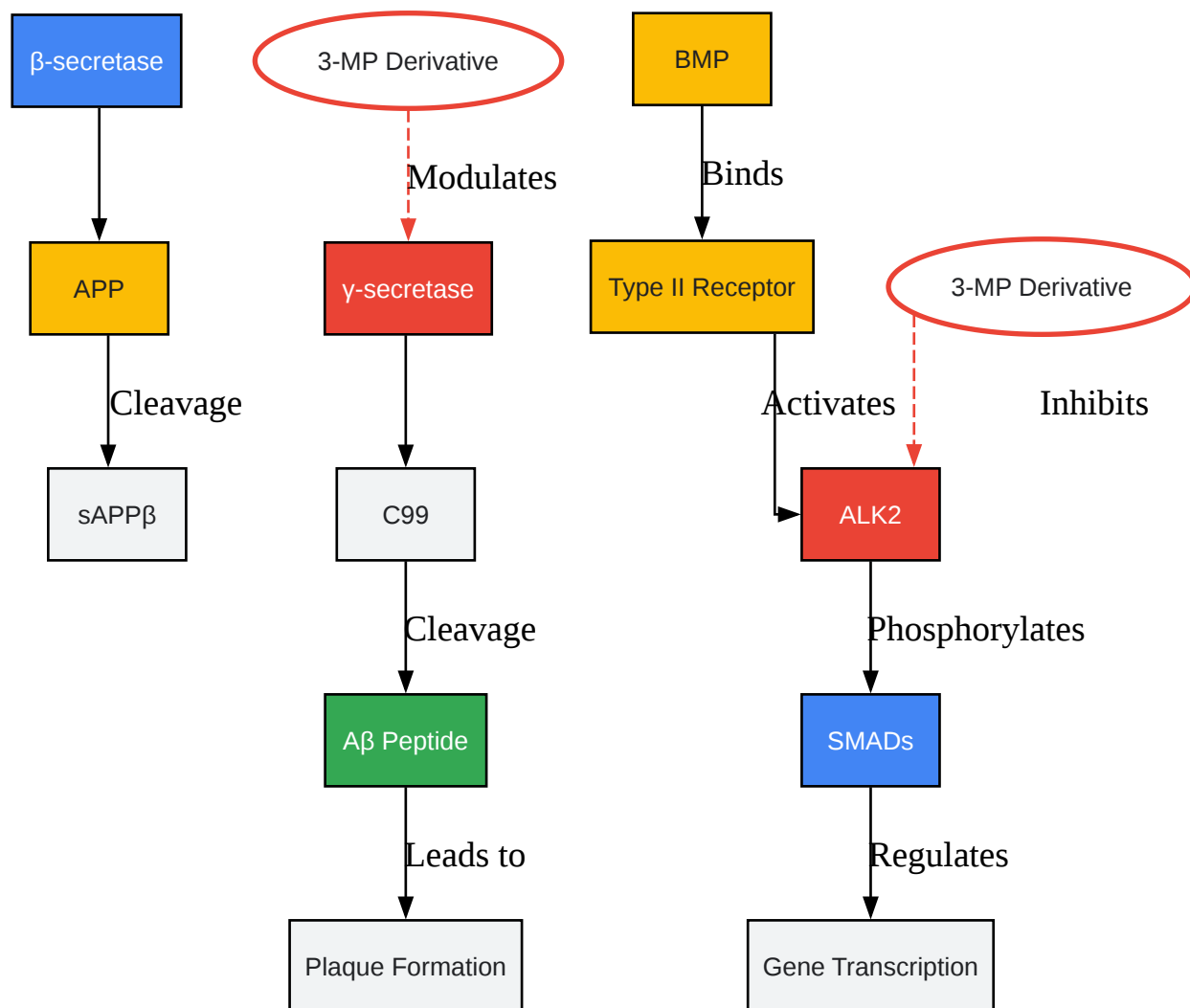
Key Signaling Pathways and Experimental Workflows

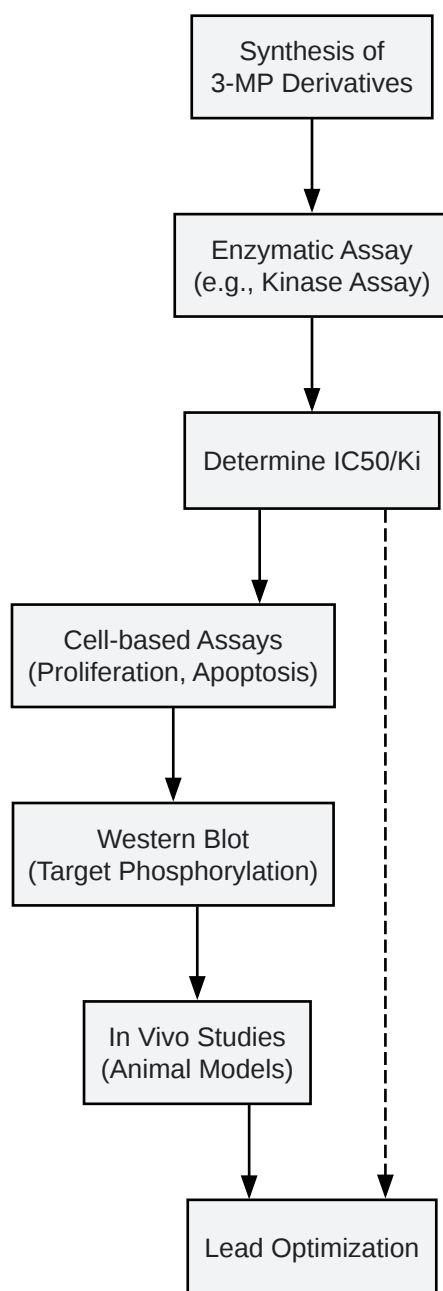
To understand the context of enzyme inhibition by **3-methoxypyridine** derivatives, it is crucial to visualize the signaling pathways in which these enzymes operate. Furthermore, standardized experimental workflows are essential for reproducible and comparable results.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed **3-methoxypyridine** derivatives.







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